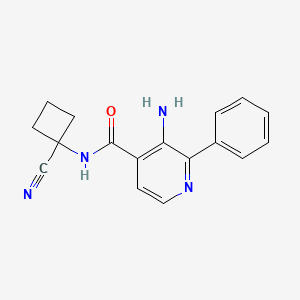
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with an amino group, a cyanocyclobutyl group, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the condensation of appropriate precursors, such as 2-phenylpyridine-4-carboxylic acid and 1-cyanocyclobutylamine, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and cost-effectiveness. Purification techniques, such as recrystallization or chromatography, are used to obtain the pure compound.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to insights into biochemical pathways and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism by which 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide exerts its effects involves its interaction with molecular targets. The amino group and the phenyl ring may play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context in which the compound is used.
相似化合物的比较
3-[(1-cyanocyclobutyl)amino]benzonitrile: This compound shares a similar structure but lacks the carboxamide group.
4-[(1-cyanocyclobutyl)amino]-2-fluoro-N-methylbenzamide: Another related compound with a fluorine atom in place of the phenyl group.
属性
IUPAC Name |
3-amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-17(8-4-9-17)21-16(22)13-7-10-20-15(14(13)19)12-5-2-1-3-6-12/h1-3,5-7,10H,4,8-9,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQYEXDLMCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














